

Pumosetrag Hydrochloride (CAS: 194093-42-0): A Technical Guide

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Compound of Interest

Compound Name: *Pumosetrag hydrochloride*

Cat. No.: *B1679867*

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Abstract

Pumosetrag hydrochloride (also known as MKC-733 and DDP-733) is a potent and selective partial agonist for the serotonin 5-HT₃ receptor.^{[1][2][3]} Developed as an orally available gastroprokinetic agent, it has been investigated for its therapeutic potential in treating motility disorders, primarily Irritable Bowel Syndrome with Constipation (IBS-C) and Gastroesophageal Reflux Disease (GERD).^{[1][2]} This document provides a comprehensive technical overview of **Pumosetrag hydrochloride**, summarizing its chemical properties, mechanism of action, pharmacodynamic effects, and key experimental findings from preclinical and clinical studies.

Chemical and Physical Properties

Pumosetrag hydrochloride is a thienopyridine derivative.^[1] Its fundamental chemical and physical characteristics are summarized below.

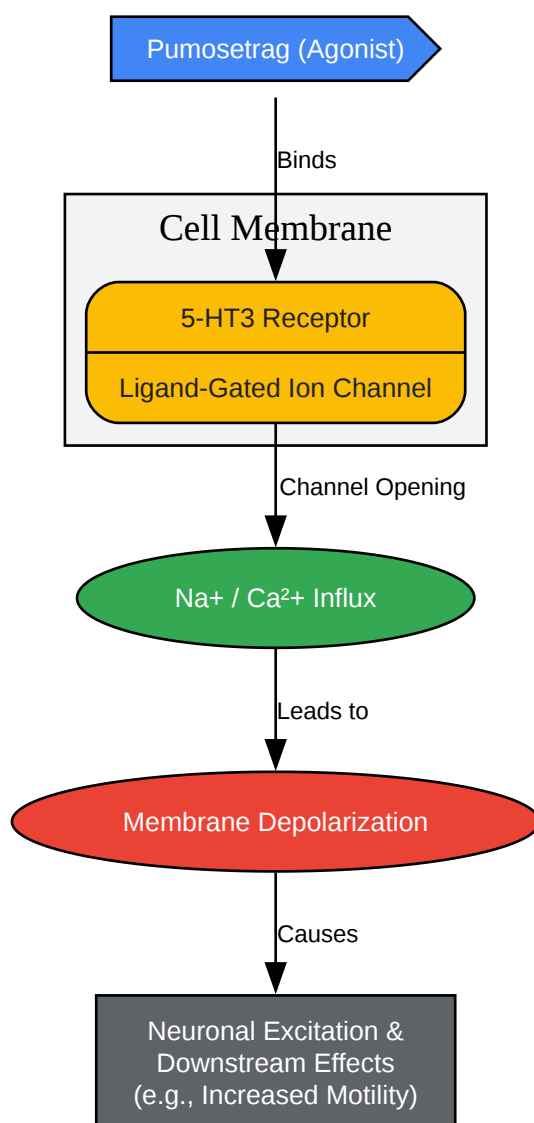
Property	Value	Citation(s)
CAS Number	194093-42-0	[4][5]
Molecular Formula	C ₁₅ H ₁₈ ClN ₃ O ₂ S	[4][5]
Molecular Weight	339.84 g/mol	[4][5]
IUPAC Name	N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide;hydrochloride	[5]
Synonyms	MKC-733, DDP-733, DPP 733	[1][4][5]
Appearance	White to off-white solid	
Purity	≥99% (as reported by commercial suppliers)	[4]
Solubility	Soluble in DMSO and Water	

Mechanism of Action

Pumosestrag is a selective partial agonist of the 5-HT₃ receptor.[1][2] Unlike 5-HT₃ antagonists which are used to treat nausea and diarrhea-predominant IBS, the agonist activity of Pumosestrag is intended to promote gastrointestinal (GI) motility.[1]

The 5-HT₃ receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily, composed of five subunits arranged around a central pore.[6] Upon binding of an agonist like serotonin or Pumosestrag, the channel undergoes a conformational change, opening the pore and allowing the rapid influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), and to a lesser extent, potassium (K⁺).[6] This influx leads to the depolarization of the neuronal membrane, initiating an excitatory response.[6] In the enteric nervous system, this excitatory effect is believed to enhance coordinated muscle contractions and secretions, thereby promoting GI transit.[1]

Signaling Pathway



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Fig. 1: Pumosestrag's mechanism of action at the 5-HT3 receptor.

Preclinical Pharmacology

The prokinetic effects of Pumosestrag have been characterized in various in vitro and in vivo models. A key finding is the compound's notable species and regional specificity.

Data Presentation

Model System	Key Findings	Citation(s)
Rat Intestinal Tissues	- Lower efficacy than 5-HT in jejunum, ileum, and distal colon.- Similar efficacy and potency to 5-HT in the proximal colon.	[3] [7]
Guinea Pig Intestine	- Greater potency and efficacy than 5-HT in all tested regions.	[3] [7]
Mouse Intestine	- Little to no contractile response observed.	[3] [7]
Clonidine-Treated Mice	- Dose-dependently restores colonic propulsion in a model of atonic constipation.	[1]

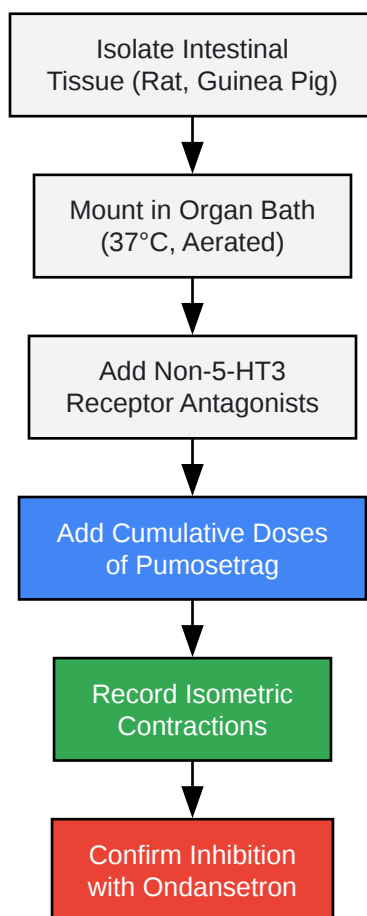
Note: Specific quantitative binding affinity (K_i) and potency (EC_{50}) values for Pumosetrag are not readily available in the public domain.

Experimental Protocols

Isolated Tissue Contractility Assay This in vitro assay was used to determine the contractile activity of Pumosetrag.

- **Tissue Preparation:** Intestinal segments (jejunum, ileum, proximal and distal colon) were isolated from rats, guinea pigs, or mice.
- **Organ Bath Setup:** Tissues were mounted in organ baths containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
- **Antagonist Pre-treatment:** To ensure effects were mediated by 5-HT₃ receptors, tissues were pre-incubated with antagonists for other serotonin receptors, such as methysergide and GR125487.[\[7\]](#)

- **Drug Addition:** Cumulative concentration-response curves were generated by adding increasing concentrations of Pumosetrag or 5-HT. Contractile responses were recorded isometrically.
- **Confirmation:** The 5-HT₃ receptor antagonist ondansetron was used to confirm that the observed contractile effects were specifically mediated by the 5-HT₃ receptor.^{[3][7]}



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Fig. 2: Workflow for the isolated tissue contractility assay.

Clinical Studies & Efficacy

Pumosetrag has been evaluated in human clinical trials for its effects on GI motility and its efficacy in treating IBS-C and GERD.

Pharmacokinetics

While described as orally available, detailed pharmacokinetic parameters such as C_{max} (maximum concentration), T_{max} (time to maximum concentration), and bioavailability in humans are not publicly available.^[1]^[2] Some reports suggest the drug acts locally in the gut due to low bioavailability.^[1]

Pharmacodynamics & Efficacy in Humans

Indication / Population	Dosing Regimen	Key Efficacy Endpoints & Results	Citation(s)
IBS with Constipation	0.5 mg, twice daily for 2 weeks	<p>Bowel Motility:-</p> <p>Significantly increased percent elimination of radio-opaque markers vs. placebo (70.4% vs 47.1%, $P < 0.05$). - In subjects with low baseline motility, percent elimination increased from 13.3% (placebo) to 60.0% ($P < 0.05$). Symptoms:-</p> <p>Increased stool frequency vs. placebo ($P < 0.05$). - Reduced sensation of incomplete evacuation.</p>	[1][8]
Healthy Volunteers	4 mg, single oral dose	<p>Upper GI Motility:-</p> <p>Delayed liquid gastric emptying ($P = 0.005$). - Accelerated small intestinal transit ($P = 0.038$). - Increased number of fasting migrating motor complexes ($P < 0.001$).</p>	[4][7]
Gastroesophageal Reflux Disease (GERD)	0.2, 0.5, or 0.8 mg daily for 7 days	<p>Acid Reflux Events:-</p> <p>Significantly reduced the number of acid reflux episodes vs. placebo (e.g., 9.5</p>	

events on 0.5 mg vs. 13.3 on placebo).-
Reduced percentage of time with esophageal pH < 4.-
No significant change in lower esophageal sphincter pressure (LESP) or overall symptoms over the 1-week period.

Experimental Protocols

Phase II Study in IBS with Constipation This study was designed to assess the effect of Pumosetrag on bowel motility and symptoms.

- **Study Design:** A single-blind, dose-escalation study involving 14 subjects with constipation. [8]
- **Treatment Periods:**
 - 1-week run-in period.
 - 1-week treatment with placebo (twice daily).
 - 2-week sequential treatment with 0.2 mg Pumosetrag (twice daily) followed by 0.5 mg Pumosetrag (twice daily). [8]
- **Primary Endpoint Measurement:** Bowel motility was assessed using a radio-opaque marker technique. Subjects ingested a number of markers, and their transit and elimination were tracked via abdominal X-ray at the end of each treatment period. [8]
- **Secondary Endpoints:** Subjects maintained diaries to record bowel habits (e.g., stool frequency) and gastrointestinal symptoms. [8]

Summary and Conclusion

Pumosetrag hydrochloride is a selective 5-HT₃ partial agonist with demonstrated prokinetic activity in preclinical models and human subjects. Its mechanism of action, centered on the activation of an excitatory ligand-gated ion channel in the enteric nervous system, provides a clear rationale for its use in motility disorders characterized by slow transit. Clinical data indicate that Pumosetrag can accelerate intestinal transit and improve stool frequency in individuals with constipation.[1][8] However, its development status is not currently clear, and comprehensive pharmacokinetic and receptor binding affinity data remain unpublished. The available information suggests that Pumosetrag is a molecule of significant interest for understanding the role of 5-HT₃ receptor agonism in the regulation of human gastrointestinal function.

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